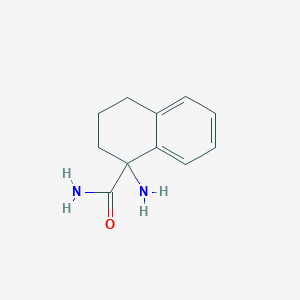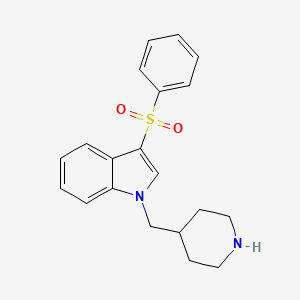
1H-Indole, 3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indol, 3-(fenilsulfonil)-1-(4-piperidinilmetil)- es un compuesto orgánico complejo que pertenece a la familia del indol. Los indoles son compuestos orgánicos aromáticos heterocíclicos que se encuentran ampliamente distribuidos en la naturaleza y son conocidos por sus diversas actividades biológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1H-Indol, 3-(fenilsulfonil)-1-(4-piperidinilmetil)- generalmente implica reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del Núcleo Indol: El núcleo indol se puede sintetizar mediante la síntesis de indol de Fischer, que implica la reacción de fenilhidrazina con un aldehído o cetona en condiciones ácidas.
Introducción del Grupo Fenilsulfonil: El grupo fenilsulfonil se puede introducir mediante sulfonilación, donde el indol se trata con un cloruro de sulfonilo en presencia de una base como la piridina.
Unión del Grupo Piperidinilmetil: El último paso implica la alquilación del nitrógeno indol con un haluro de piperidinilmetil en condiciones básicas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
1H-Indol, 3-(fenilsulfonil)-1-(4-piperidinilmetil)- puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo para formar los correspondientes sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio para reducir el grupo sulfonilo a un sulfuro.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde el grupo sulfonilo puede ser reemplazado por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio, trióxido de cromo y peróxido de hidrógeno.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Nucleófilos como aminas, tioles y alcoholes.
Productos Principales
Oxidación: Sulfoxidos y sulfonas.
Reducción: Sulfuros.
Sustitución: Diversos indoles sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
1H-Indol, 3-(fenilsulfonil)-1-(4-piperidinilmetil)- tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en la síntesis orgánica.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Medicina: Se investiga por su potencial como agente terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de colorantes y pigmentos.
Mecanismo De Acción
El mecanismo de acción de 1H-Indol, 3-(fenilsulfonil)-1-(4-piperidinilmetil)- implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir ciertas enzimas involucradas en las vías de la enfermedad o activar receptores que desencadenan respuestas celulares beneficiosas.
Comparación Con Compuestos Similares
Compuestos Similares
- 1H-Indol, 3-(fenilsulfonil)-1-(4-piperidinil)-
- 1H-Indol, 3-(fenilsulfonil)-1-(4-morfolinilmetil)-
- 1H-Indol, 3-(fenilsulfonil)-1-(4-pirrolidinilmetil)-
Singularidad
1H-Indol, 3-(fenilsulfonil)-1-(4-piperidinilmetil)- es único debido a la presencia de ambos grupos fenilsulfonil y piperidinilmetil. Estos grupos funcionales confieren propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Número CAS |
651335-10-3 |
|---|---|
Fórmula molecular |
C20H22N2O2S |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
3-(benzenesulfonyl)-1-(piperidin-4-ylmethyl)indole |
InChI |
InChI=1S/C20H22N2O2S/c23-25(24,17-6-2-1-3-7-17)20-15-22(14-16-10-12-21-13-11-16)19-9-5-4-8-18(19)20/h1-9,15-16,21H,10-14H2 |
Clave InChI |
IIBGXUFBOXSYHE-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


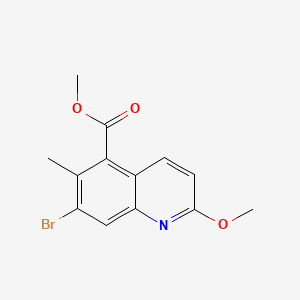
![N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B12525368.png)
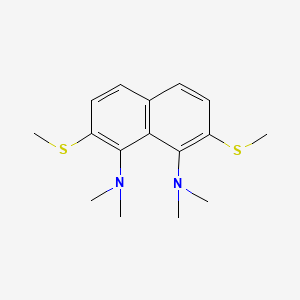
![6-Chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one](/img/structure/B12525375.png)
![1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B12525383.png)
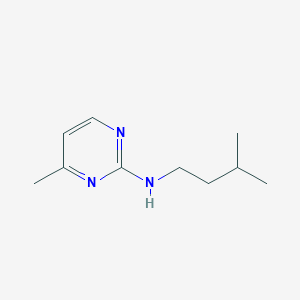


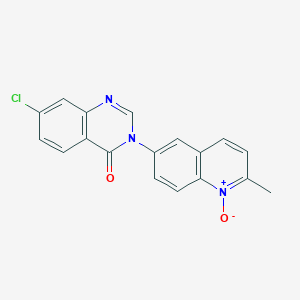
![(2,5-Dichlorophenyl)(4-{[4-(phenylsulfanyl)phenyl]sulfanyl}phenyl)methanone](/img/structure/B12525423.png)

![1-(3-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12525440.png)
